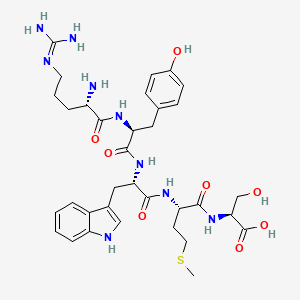
H-Arg-Tyr-Trp-Met-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Arg-Tyr-Trp-Met-Ser-OH is a peptide consisting of five amino acids: arginine, tyrosine, tryptophan, methionine, and serine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Tyr-Trp-Met-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers . These machines automate the SPPS process, allowing for the efficient and large-scale production of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Tyr-Trp-Met-Ser-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for substitution reactions involving amino groups.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups attached to the amino groups.
Scientific Research Applications
H-Arg-Tyr-Trp-Met-Ser-OH has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a substrate for enzymes like proteases, aiding in the study of enzyme kinetics and specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of H-Arg-Tyr-Trp-Met-Ser-OH depends on its specific application. In biological systems, it can interact with enzymes, receptors, or other proteins through:
Hydrogen bonding: The hydroxyl group of serine and the phenol group of tyrosine can form hydrogen bonds.
Hydrophobic interactions: The aromatic rings of tyrosine and tryptophan can participate in hydrophobic interactions.
Electrostatic interactions: The positively charged guanidinium group of arginine can interact with negatively charged residues.
Comparison with Similar Compounds
Similar Compounds
H-Arg-Tyr-Trp-Met-OH: Lacks the serine residue, which may affect its solubility and interaction with other molecules.
H-Arg-Tyr-Trp-Met-Ser-NH2: The C-terminal amide modification can influence its stability and biological activity.
H-Arg-Tyr-Trp-Met-Ser-Gly-OH: Addition of glycine can alter its flexibility and overall conformation.
Uniqueness
H-Arg-Tyr-Trp-Met-Ser-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of both hydrophobic and hydrophilic residues allows it to participate in a wide range of interactions, making it versatile for various applications.
Properties
CAS No. |
244181-62-2 |
|---|---|
Molecular Formula |
C34H47N9O8S |
Molecular Weight |
741.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C34H47N9O8S/c1-52-14-12-25(30(47)43-28(18-44)33(50)51)40-32(49)27(16-20-17-39-24-7-3-2-5-22(20)24)42-31(48)26(15-19-8-10-21(45)11-9-19)41-29(46)23(35)6-4-13-38-34(36)37/h2-3,5,7-11,17,23,25-28,39,44-45H,4,6,12-16,18,35H2,1H3,(H,40,49)(H,41,46)(H,42,48)(H,43,47)(H,50,51)(H4,36,37,38)/t23-,25-,26-,27-,28-/m0/s1 |
InChI Key |
TXHBCJXIZMCQKC-BLVAWXTGSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



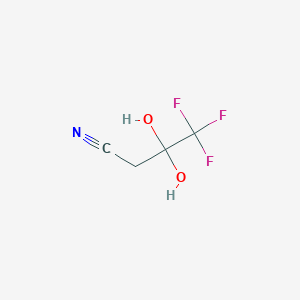
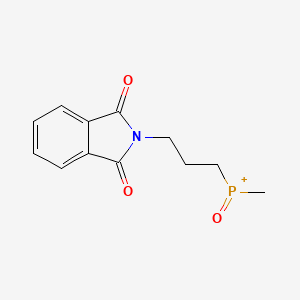
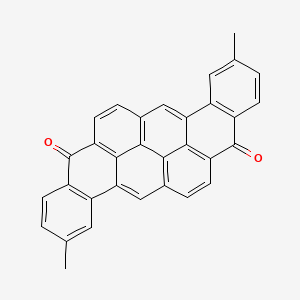
![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
![N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14245924.png)
![Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14245931.png)
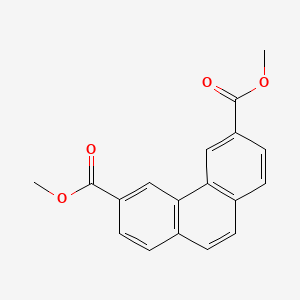
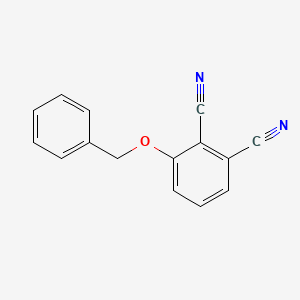
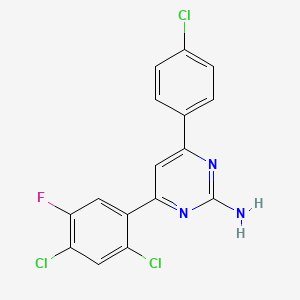
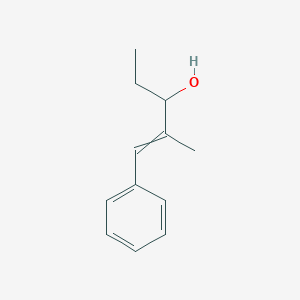
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
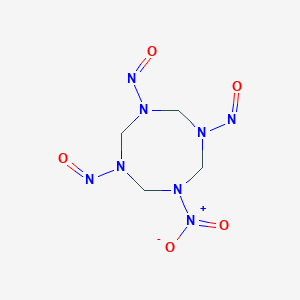
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
